

Application Note: NMR Spectroscopic Analysis of 1,7-Dioxa-4,10-dithiacyclododecane

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Compound of Interest

Compound Name: 1,7-Dioxa-4,10-dithiacyclododecane

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Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **1,7-Dioxa-4,10-dithiacyclododecane**. Due to the limited availability of published experimental NMR data for this specific compound, this application note presents a general, robust protocol for acquiring high-quality ^1H and ^{13}C NMR spectra. Furthermore, it includes a detailed analysis of the expected spectral features based on the molecular structure, offering a predictive framework for researchers. This guide is intended to assist in the structural verification and purity assessment of **1,7-Dioxa-4,10-dithiacyclododecane**.

Introduction

1,7-Dioxa-4,10-dithiacyclododecane is a macrocyclic compound containing ether and thioether functionalities. Such molecules are of interest in coordination chemistry and materials science. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity determination of organic molecules. This note outlines the expected ^1H and ^{13}C NMR spectra and provides a standardized protocol for their acquisition.

Predicted NMR Data and Interpretation

Based on the molecular structure of **1,7-Dioxa-4,10-dithiacyclododecane**, the following NMR spectral data can be predicted. The molecule possesses a C_2 axis of symmetry, which simplifies the expected spectra by rendering certain protons and carbons chemically equivalent.

^1H NMR Spectroscopy:

The protons in the molecule are located on the ethylene bridges between the heteroatoms. Due to the molecule's symmetry, there are three distinct sets of protons, labeled A, B, and C in the diagram below.

- Protons A (-O-CH₂-CH₂-S-): These two methylene groups are chemically equivalent. The protons within these groups are expected to appear as two distinct triplets due to coupling with the adjacent methylene protons.
- Protons B (-S-CH₂-CH₂-S-): The protons of this central methylene bridge are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to couple with.
- Protons C (-O-CH₂-CH₂-O-): Similar to Protons B, the protons of this methylene bridge are chemically equivalent and should also appear as a singlet.

^{13}C NMR Spectroscopy:

Similarly, the carbon atoms can be grouped into three chemically equivalent sets.

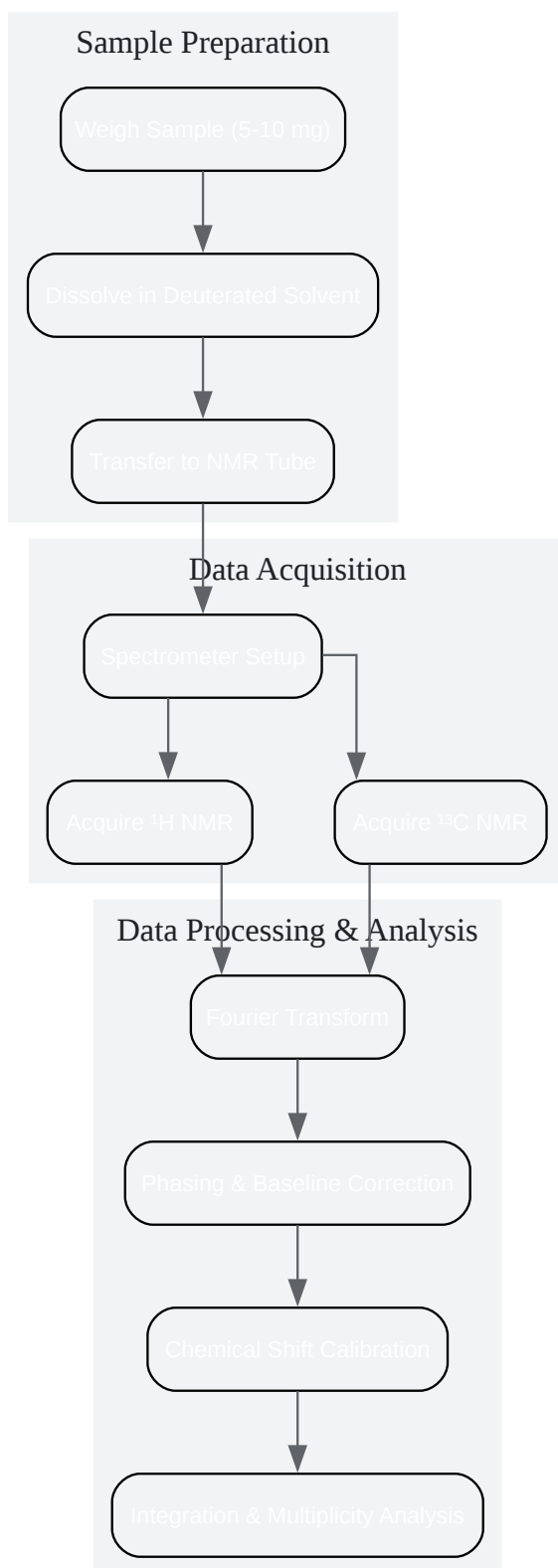
- Carbons A (-O-CH₂-CH₂-S-): Two equivalent carbons adjacent to the oxygen and sulfur atoms.
- Carbons B (-S-CH₂-CH₂-S-): Two equivalent carbons of the central dithio-bridge.
- Carbons C (-O-CH₂-CH₂-O-): Two equivalent carbons of the central dioxo-bridge.

A summary of the predicted chemical shifts is provided in the table below. The predicted values are based on standard chemical shift ranges for similar chemical environments.

Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
-O-CH ₂ -CH ₂ -S-	2.8 - 3.0 (t), 3.7 - 3.9 (t)	30 - 35, 70 - 75
-S-CH ₂ -CH ₂ -S-	2.6 - 2.8 (s)	30 - 35
-O-CH ₂ -CH ₂ -O-	3.5 - 3.7 (s)	65 - 70

s = singlet, t = triplet

Molecular Structure and Atom Labeling



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